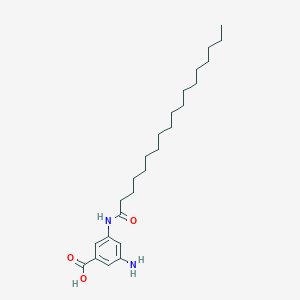
3-Amino-5-(octadecanoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(octadecanoylamino)benzoic acid is an organic compound characterized by the presence of an amino group, a benzoic acid moiety, and an octadecanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(octadecanoylamino)benzoic acid typically involves the following steps:
Formation of 3,5-diaminobenzoic acid: This can be achieved by the reduction of m-dinitrobenzoic acid using hydrogen in the presence of a hydrogenation catalyst such as Ni-M-Al (where M can be La, Yb, or Ce).
Acylation Reaction: The 3,5-diaminobenzoic acid is then subjected to an acylation reaction with octadecanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(octadecanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various acylated or sulfonated derivatives.
Scientific Research Applications
3-Amino-5-(octadecanoylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(octadecanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: A simpler analog with similar structural features but lacking the octadecanoylamino group.
5-Aminosalicylic acid: Another analog with anti-inflammatory properties.
Uniqueness
3-Amino-5-(octadecanoylamino)benzoic acid is unique due to the presence of the long-chain octadecanoylamino group, which imparts distinct physicochemical properties and potential biological activities compared to its simpler analogs.
Properties
CAS No. |
61601-13-6 |
|---|---|
Molecular Formula |
C25H42N2O3 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-amino-5-(octadecanoylamino)benzoic acid |
InChI |
InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-23-19-21(25(29)30)18-22(26)20-23/h18-20H,2-17,26H2,1H3,(H,27,28)(H,29,30) |
InChI Key |
VKJGZHQYRQGMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
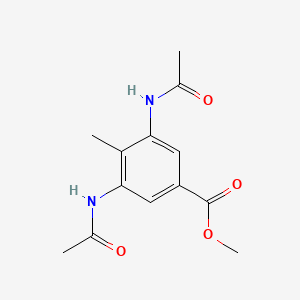



![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
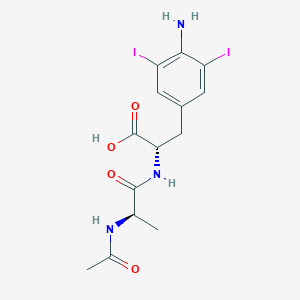
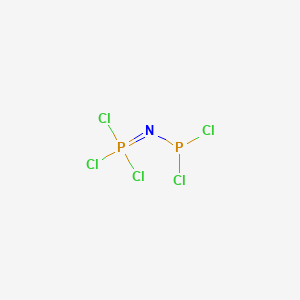
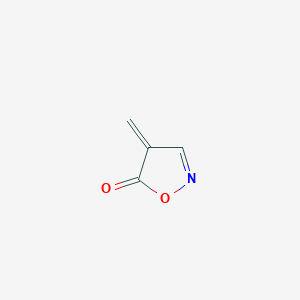
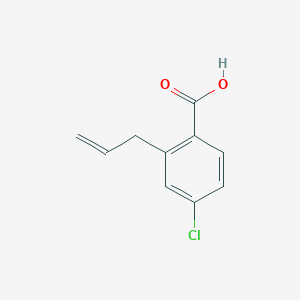
![[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol](/img/structure/B14583817.png)
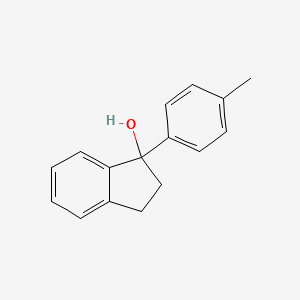
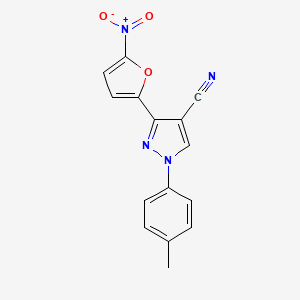
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
